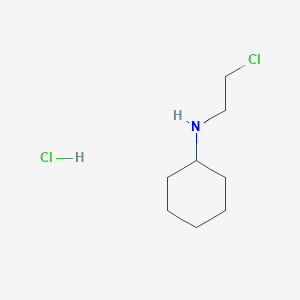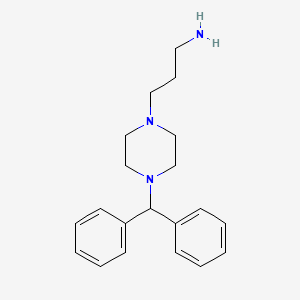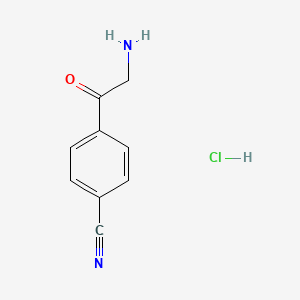
2-Bromo-3,6-dimethylpyridine
説明
2-Bromo-3,6-dimethylpyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 3 is replaced by a bromine atom. This compound is a clear, colorless liquid at room temperature and is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3,6-dimethylpyridine can be synthesized through the bromination of 2,6-dimethylpyridine. The process involves the following steps:
Reactants: 2,6-dimethylpyridine, bromine, and concentrated sulfuric acid.
Procedure: In a three-necked flask equipped with a stirrer, add 14.5 grams (0.25 moles) of 98% concentrated sulfuric acid, 7.9 grams (0.10 moles) of 2,6-dimethylpyridine, and 19.2 grams (0.12 moles) of bromine. Stir the mixture and gradually heat it to approximately 110°C. Maintain this temperature for 8 hours while monitoring the reaction progress using thin-layer chromatography (TLC) with a solvent system of ethyl acetate and petroleum ether in a 1:1 ratio.
Workup: After the reaction is complete, pour the reaction mixture into 100 milliliters of ice water. Adjust the pH to 6-7 using a 30% sodium carbonate solution.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-Bromo-3,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include sodium alkoxides, primary and secondary amines, and thiols. Typical conditions involve heating the reactants in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate. The reaction is typically carried out in an aqueous-organic solvent mixture at elevated temperatures.
Reduction: Reagents include lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Reduction: 2,6-Dimethylpyridine
科学的研究の応用
2-Bromo-3,6-dimethylpyridine is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
作用機序
The mechanism of action of 2-Bromo-3,6-dimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the final product. The molecular targets and pathways involved vary depending on the specific reaction and application .
類似化合物との比較
2-Bromo-3,6-dimethylpyridine can be compared with other brominated pyridines, such as:
2-Bromo-3,5-dimethylpyridine: Similar structure but with methyl groups at positions 3 and 5.
3-Bromo-2,6-dimethylpyridine: Similar structure but with the bromine atom at position 3.
2-Bromo-4,6-dimethylpyridine: Similar structure but with the bromine atom at position 2 and methyl groups at positions 4 and 6.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo .
特性
IUPAC Name |
2-bromo-3,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNQHXCFLTIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309397 | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-92-7 | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}propanoic acid](/img/structure/B1283127.png)













